N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride
CAS No.:
Cat. No.: VC13579039
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C7H15ClN2O | 
|---|---|
| Molecular Weight | 178.66 g/mol | 
| IUPAC Name | N-(pyrrolidin-3-ylmethyl)acetamide;hydrochloride | 
| Standard InChI | InChI=1S/C7H14N2O.ClH/c1-6(10)9-5-7-2-3-8-4-7;/h7-8H,2-5H2,1H3,(H,9,10);1H | 
| Standard InChI Key | LSNUOICAQYNUSJ-UHFFFAOYSA-N | 
| SMILES | CC(=O)NCC1CCNC1.Cl | 
| Canonical SMILES | CC(=O)NCC1CCNC1.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride is systematically named as the hydrochloride salt of N-[(pyrrolidin-3-yl)methyl]acetamide. Its IUPAC name is N-[(pyrrolidin-3-yl)methyl]acetamide hydrochloride, reflecting the acetamide group bonded to a methyl-pyrrolidine moiety. The compound’s SMILES notation (CC(=O)NCC1CCNC1.Cl) and InChIKey (BEAWFOYVSBYVCD-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Identifiers of N-[(Pyrrolidin-3-yl)methyl]acetamide Hydrochloride
| Property | Value | 
|---|---|
| CAS Registry Number | 181576-28-3 | 
| Molecular Formula | C₇H₁₄N₂O·HCl | 
| Molecular Weight | 178.66 g/mol | 
| SMILES | CC(=O)NCC1CCNC1.Cl | 
| InChIKey | BEAWFOYVSBYVCD-UHFFFAOYSA-N | 
Stereochemical Considerations
The pyrrolidine ring introduces a stereocenter at the 3-position, yielding enantiomeric forms. While the (S)-enantiomer (PubChem CID 119011345) has been cataloged , the racemic form is more commonly synthesized for research purposes. Stereochemistry influences receptor binding and metabolic stability, though specific studies on this compound’s enantiomeric activity remain limited .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves acylating 3-(aminomethyl)pyrrolidine with acetic anhydride or acetyl chloride, followed by hydrochloride salt formation. A representative route includes:
- 
Acylation: Reacting 3-(aminomethyl)pyrrolidine with acetyl chloride in dichloromethane under inert conditions.
 - 
Salification: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
 
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | 
|---|---|---|
| Acylation | Acetyl chloride, DCM, 0–5°C | 75–85% | 
| Salt Formation | HCl (gaseous), diethyl ether | >90% | 
Continuous flow reactors may enhance scalability, though traditional batch methods remain prevalent in laboratory settings.
Purification and Characterization
Post-synthesis purification employs recrystallization from ethanol/water mixtures. Purity (>95%) is verified via HPLC and nuclear magnetic resonance (NMR) spectroscopy. The hydrochloride salt’s crystalline structure ensures stability during storage .
Physicochemical Properties
Thermal and Solubility Profiles
N-[(Pyrrolidin-3-yl)methyl]acetamide hydrochloride exhibits a boiling point of 314.3±15.0°C and a density of 1.0±0.1 g/cm³. It is hygroscopic, requiring storage at −20°C under anhydrous conditions. The compound is soluble in polar solvents (water, methanol) but insoluble in nonpolar media like hexane .
Table 3: Physicochemical Data
| Property | Value | 
|---|---|
| Boiling Point | 314.3±15.0°C | 
| Density | 1.0±0.1 g/cm³ | 
| Vapor Pressure | 0.0±0.7 mmHg (25°C) | 
| Solubility in Water | 50–100 mg/mL (20°C) | 
Spectroscopic Characteristics
While detailed spectroscopic data (e.g., IR, NMR) are unavailable in public sources, the compound’s structure predicts:
- 
¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.2 ppm), acetamide methyl (δ 2.1 ppm), and NH/Cl⁻ exchangeable protons.
 - 
IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~2500 cm⁻¹ (ammonium chloride) .
 
| Hazard Statement | Precautionary Code | 
|---|---|
| H302 | P264, P270 | 
| H315 | P302+P352 | 
| H319 | P305+P351+P338 | 
| H335 | P261, P271 | 
Emergency Procedures
- 
Skin Contact: Wash with soap and water; seek medical attention if irritation persists.
 - 
Ingestion: Rinse mouth; administer activated charcoal if advised by poison control .
 
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
- 
Antipsychotics: Functionalization of the pyrrolidine nitrogen yields dopamine D₂ receptor ligands.
 - 
Antivirals: Incorporation into peptidomimetic scaffolds targeting viral proteases .
 
Chemical Biology Probes
Its bifunctional structure enables conjugation with fluorescent tags for studying protein-ligand interactions, particularly in GPCR signaling pathways .
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